molecular formula C13H14N4OS B2545442 N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide CAS No. 184706-09-0

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

Cat. No.: B2545442
CAS No.: 184706-09-0
M. Wt: 274.34
InChI Key: ZVRLABAESYFHFQ-UHFFFAOYSA-N
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Description

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C13H14N4OS It is known for its unique structure, which includes a quinoline ring, a hydrazinecarbothioamide group, and an ethyl substituent

Scientific Research Applications

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Similar Compounds

  • N-[(ethylcarbamothioyl)amino]quinoline-6-carboxamide
  • 4-hydroxy-2-quinolones
  • Quinoline derivatives

Uniqueness

N-ethyl-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it offers a unique scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

1-ethyl-3-(quinoline-6-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-2-14-13(19)17-16-12(18)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,2H2,1H3,(H,16,18)(H2,14,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRLABAESYFHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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